An In-depth Technical Guide to Azamethiphos-d6: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Azamethiphos-d6: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azamethiphos-d6 is the deuterated form of Azamethiphos, an organophosphate insecticide and acaricide. Like its non-labeled counterpart, Azamethiphos-d6 functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system in target organisms, primarily insects and aquatic parasites like sea lice. The incorporation of deuterium (d6) in the O,O-dimethyl groups makes Azamethiphos-d6 a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis of Azamethiphos residues in various matrices. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for Azamethiphos-d6.
Chemical Structure and Properties
Azamethiphos-d6 is structurally analogous to Azamethiphos, with the six hydrogen atoms on the two methoxy groups replaced by deuterium.
Chemical Structure
Caption: Chemical structure of Azamethiphos-d6.
Physicochemical Properties
The following tables summarize the known quantitative data for Azamethiphos-d6 and its non-deuterated analog, Azamethiphos. Data for Azamethiphos-d6 is limited, and in such cases, data for Azamethiphos is provided as a reference.
Table 1: General and Physical Properties
| Property | Value (Azamethiphos-d6) | Value (Azamethiphos) | Reference |
| CAS Number | 1189894-02-7 | 35575-96-3 | [1][2] |
| Molecular Formula | C₉H₄D₆ClN₂O₅PS | C₉H₁₀ClN₂O₅PS | [1][2] |
| Molecular Weight | 330.71 g/mol | 324.68 g/mol | [1][2] |
| Appearance | Off-White Crystalline Powder | Colorless to grey crystalline solid | [3][4] |
| Melting Point | 92-93 °C | 83-84 °C | [5] |
| Boiling Point | Not available | Not available | |
| Density | Not available | Not available | |
| LogP | 2.73 | Not available | [1] |
Table 2: Solubility Data (for Azamethiphos)
| Solvent | Solubility at 20°C | Reference |
| Water (pH 7) | 1100 mg/L | [6] |
| Dichloromethane | 610,000 mg/L | [6] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action for Azamethiphos and its deuterated form is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal.
By inhibiting AChE, Azamethiphos causes an accumulation of ACh at the synaptic cleft. This leads to continuous stimulation of cholinergic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, death of the organism.[4]
Caption: Mechanism of acetylcholinesterase inhibition by Azamethiphos-d6.
Experimental Protocols
Detailed experimental protocols for Azamethiphos-d6 are not widely published. However, methodologies for its non-deuterated analog, Azamethiphos, can be readily adapted. Azamethiphos-d6 is primarily used as an internal standard in quantitative analyses.
General Synthesis Workflow for Isotopically Labeled Organophosphates
While a specific synthesis protocol for Azamethiphos-d6 is proprietary, a general workflow for producing isotopically labeled organophosphates can be conceptualized. The synthesis typically involves the reaction of a labeled precursor, in this case, deuterated methanol (CD₃OH), with a suitable phosphorus intermediate.
Caption: General workflow for the synthesis of Azamethiphos-d6.
Sample Preparation for LC-MS/MS Analysis
The following is a general protocol for the extraction of Azamethiphos from a biological matrix (e.g., fish tissue), which can be used for the analysis of Azamethiphos-d6 as an internal standard.[7]
Materials:
-
Homogenizer
-
Centrifuge
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hexane
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) C18 columns
Procedure:
-
Homogenization: Homogenize the tissue sample.
-
Extraction: Extract the homogenized sample with ethyl acetate.
-
Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Dehydration: Decant the ethyl acetate layer and dry it with anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness.
-
Reconstitution and Defatting: Reconstitute the residue in water and wash with hexane to remove lipids.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the aqueous sample onto the column.
-
Wash the column with water.
-
Elute the analyte with methanol.
-
-
Final Preparation: Evaporate the methanol eluate to dryness and reconstitute in an appropriate volume of mobile phase (e.g., 10% acetonitrile in water) for LC-MS/MS analysis.[7]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[8]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., pH 8.0)
-
Microplate reader
-
Test compound (Azamethiphos-d6)
Procedure:
-
Prepare Reagents: Prepare solutions of AChE, ATC, and DTNB in the phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
AChE enzyme solution
-
Test compound solution (at various concentrations)
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the ATC substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
Azamethiphos-d6 is an essential analytical tool for researchers studying the environmental fate, metabolism, and toxicology of the widely used insecticide Azamethiphos. Its stable isotope label allows for precise quantification and serves as a reliable internal standard in complex matrices. The experimental protocols outlined in this guide, adapted from established methods for Azamethiphos, provide a solid foundation for conducting research involving this deuterated compound. As with any scientific investigation, it is crucial to validate these methods for the specific application and matrix being studied.
References
- 1. Azamethiphos-D-6 | CAS#:1189894-02-7 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Azamethiphos | C9H10ClN2O5PS | CID 71482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Azamethiphos (Ref: GCA 18809) [sitem.herts.ac.uk]
- 7. Determination of residues of azamethiphos in salmon tissue by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
